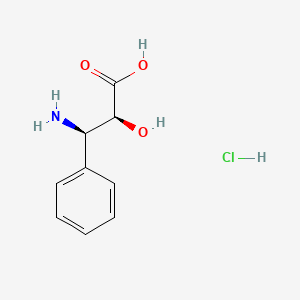
(alphaS,betaR)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(alphaS,betaR)- is a chiral amino acid derivative. It is known for its role as an inhibitor of enkephalinase(s), which are enzymes that degrade enkephalins, thereby augmenting met5-enkephalin-induced anti-nociception . This compound is also used as a bestatin analogue in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,betaR)- typically involves the following steps:
Protection of the amino group: The amino group is protected using a phthalimide group.
Esterification: The carboxyl group is esterified.
Alkylation: The ester is alkylated using dimethyl sulfate to form a methylsulfonium salt.
Cyclization and Hydrolysis: Intramolecular cyclization followed by hydrolysis yields the target amino acid.
Industrial Production Methods
Industrial production methods for this compound often involve the use of acylase enzymes for the selective hydrolysis of racemic N-protected amino acids . This enzymatic process ensures high enantiomeric purity, which is crucial for its biological activity.
化学反应分析
Types of Reactions
(alphaS,betaR)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
- Reduction
Oxidation: Formation of a ketone derivative.
生物活性
The compound (alphaS,betaR)- is a stereoisomer that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Overview of (alphaS,betaR)- Compounds
(alphaS,betaR)- compounds are characterized by specific spatial arrangements at their chiral centers, which significantly influence their chemical reactivity and biological activity. These compounds often serve as important building blocks in drug development, particularly due to their interactions with various biological targets.
The mechanism of action for (alphaS,betaR)- compounds typically involves:
- Interaction with Enzymes : Many (alphaS,betaR)- compounds act as inhibitors or modulators of enzyme activity. For example, (alphaS,betaR)-Bedaquiline targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting its function and leading to bacterial cell death.
- Receptor Binding : These compounds can bind to specific receptors, such as β3-adrenoceptors, influencing metabolic pathways related to obesity and diabetes .
Biological Activities
Research indicates that (alphaS,betaR)- compounds exhibit a range of biological activities, including:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Effects : Some studies report that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .
- Analgesic Effects : As inhibitors of enkephalinase, (alphaS,betaR)- compounds may enhance pain relief by preventing the degradation of enkephalins.
Case Studies
-
Antifungal Activity :
- A study demonstrated that this compoundBeta-(2,5-Difluorophenyl)-Beta-hydroxy-Alpha-methyl-1H-1,2,4-triazole-1-butanenitrile exhibited significant antifungal activity against Candida albicans in vitro. The compound's structure allowed for effective binding to fungal enzymes critical for cell wall synthesis.
- Anti-cancer Properties :
Comparative Analysis
The following table summarizes the unique aspects and biological activities of selected (alphaS,betaR)- compounds:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compoundBeta-(2,5-Difluorophenyl)-Beta-hydroxy-Alpha-methyl-1H-1,2,4-triazole-1-butanenitrile | Difluorophenyl group; Triazole ring | Notable antifungal activity | Inhibits fungal growth |
| This compound6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol | Bromine substitution; Quinoline structure | Potential anti-cancer properties | Induces apoptosis in cancer cells |
| This compound5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | Fluorine substitution; Pyrimidine base | Antimicrobial efficacy | Effective against bacterial strains |
Synthesis and Production
The synthesis of (alphaS,betaR)- compounds typically involves multi-step organic reactions aimed at achieving high stereoselectivity. Common methods include:
- Asymmetric Reduction : Utilizing metal catalysts such as TiCl4/BH3 or LiBH4/CeCl3 to ensure the correct spatial arrangement.
- Cyclization Reactions : Often employed in the formation of triazole derivatives from hydrazines and carbonyl compounds under acidic conditions.
属性
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZSGZNPDLQAJ-WLYNEOFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














